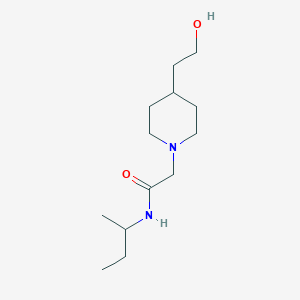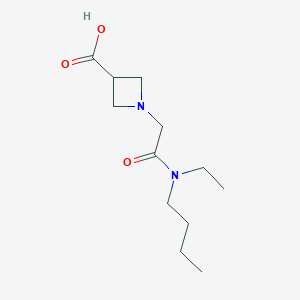
2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Descripción general
Descripción
2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, also known as AAZMA, is an azido-containing compound that has been studied for its potential applications in various fields. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. AAZMA has been studied for its use in the synthesis of other compounds, and its potential for use in drug delivery systems.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity The compound 2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide and its derivatives have been a subject of study for their potential in synthesizing new antimicrobial agents. For instance, researchers synthesized derivatives like isoxazole-substituted 1,3,4-oxadiazoles and azetidinone derivatives, displaying significant in vitro antibacterial and antifungal activities against various strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus. These findings underscore the compound's role in developing new antimicrobial agents, emphasizing its relevance in addressing resistant microbial strains and enhancing treatment options in infectious diseases (Marri, Kakkerla, Murali Krishna, & Rajam, 2018), (Kumar, Kumar, Drabu, & Minhaj, 2013), (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer Potential There's growing interest in exploring the compound's derivatives for anticancer properties. Syntheses of derivatives like 5-methyl-4-phenyl thiazole have been conducted, with studies showcasing their anticancer activity against various cancer cell lines. These compounds were found to be selective in their cytotoxicity, offering insights into their potential role in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Bioactivity and Molecular Docking The compound's derivatives also show promise in bioactivity against specific microorganisms and algae, as evident from synthesized types of acetamides with bioactivity against heterotrophic bacteria and marine chlorella. Such studies not only highlight the antimicrobial potential but also the scope for ecological applications (Yu, Li, Zhang, & Xu, 2020). Moreover, molecular docking studies have been used to understand the binding affinity of these compounds, providing valuable insights for drug design and development (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Propiedades
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-6-2-8(13-17-6)11-9(16)5-15-3-7(4-15)12-14-10/h2,7H,3-5H2,1H3,(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGUCOKQIJLLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




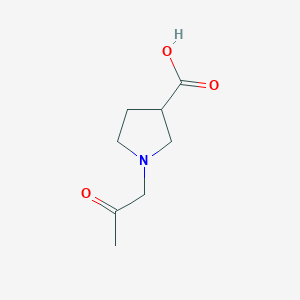

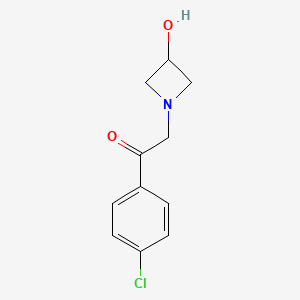

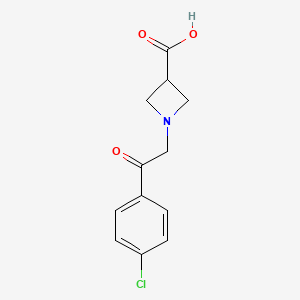
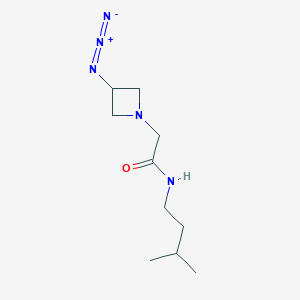
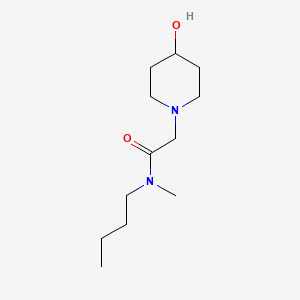

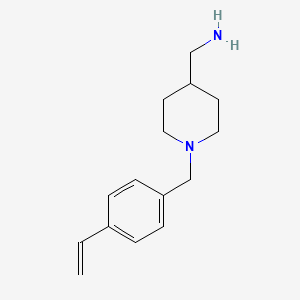
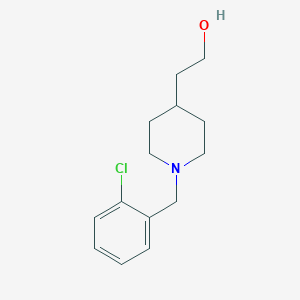
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)
